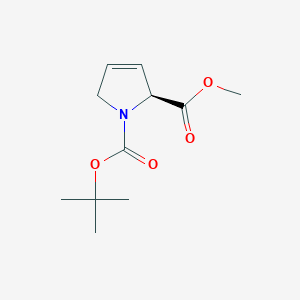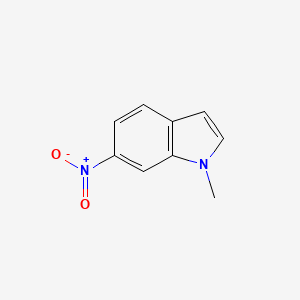
3-Methyl-1-pyridin-2-yl-piperazine
Descripción general
Descripción
“3-Methyl-1-pyridin-2-yl-piperazine” is a chemical compound that belongs to the class of piperazine derivatives . It is also known as “3-methyl-1-[(pyridin-2-yl)methyl]piperazine dihydrochloride” with a CAS Number: 1803580-63-3 . The IUPAC name is “3-methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride” and it has a molecular weight of 264.2 .
Synthesis Analysis
The synthesis of piperazine derivatives, including “3-Methyl-1-pyridin-2-yl-piperazine”, has been a topic of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “3-Methyl-1-pyridin-2-yl-piperazine” can be represented by the InChI code: 1S/C11H17N3.2ClH/c1-10-8-14(7-6-12-10)9-11-4-2-3-5-13-11;;/h2-5,10,12H,6-9H2,1H3;2*1H . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), and chlorine (Cl) atoms .
Physical And Chemical Properties Analysis
It is stored at room temperature . The compound’s physical form, molecular weight, and InChI code provide some insight into its physical and chemical properties .
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthesis of Piperazine Derivatives : Piperazine-1-yl-1H-indazole derivatives, including those with a 3-methyl-1-pyridin-2-yl-piperazine structure, are synthesized for medicinal chemistry applications. One such compound, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, demonstrates the potential for efficient synthesis and characterization by spectral analysis (Balaraju, Kalyani, & Laxminarayana, 2019).
Metabolic and Pharmacological Studies
- Metabolism in Various Species : The metabolic pathways of L-745,870, a dopamine D(4) selective antagonist containing a 3-methyl-1-pyridin-2-yl-piperazine structure, are investigated in rats, monkeys, and humans. This includes studies on N-dealkylation and the formation of a novel mercapturic acid adduct (Zhang et al., 2000).
Chemical Analysis and Imaging Applications
- Chemical Analysis and Imaging : Compounds with a 3-methyl-1-pyridin-2-yl-piperazine framework are used in chemical analysis and imaging. For example, the synthesis of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine for imaging dopamine D4 receptors (Eskola et al., 2002).
Antitumor Activity
- Potential in Antitumor Research : The antitumor activity of compounds with a 3-methyl-1-pyridin-2-yl-piperazine structure is explored, with certain derivatives showing significant effects against human cancer cell lines (Mallesha et al., 2012).
Drug Design and Development
- Drug Design Applications : Piperazine-containing compounds, including those with a 3-methyl-1-pyridin-2-yl-piperazine motif, are studied for drug design, focusing on their metabolic pathways and strategies to prevent rapid clearance (Rawal et al., 2008).
Safety And Hazards
The safety information for “3-Methyl-1-pyridin-2-yl-piperazine” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Direcciones Futuras
The future directions for “3-Methyl-1-pyridin-2-yl-piperazine” and similar compounds could involve further exploration of their synthesis methods, as well as their potential applications in various fields . For instance, the development of new synthetic approaches to piperazine-containing drugs has been a topic of recent research . Additionally, the exploration of the biological activities of these compounds could lead to the discovery of new therapeutic agents .
Propiedades
IUPAC Name |
3-methyl-1-pyridin-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-9-8-13(7-6-11-9)10-4-2-3-5-12-10/h2-5,9,11H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOONLELIXITVDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474386 | |
| Record name | 3-methyl-1-pyridin-2-yl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-pyridin-2-yl-piperazine | |
CAS RN |
63286-11-3 | |
| Record name | 3-methyl-1-pyridin-2-yl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1599631.png)